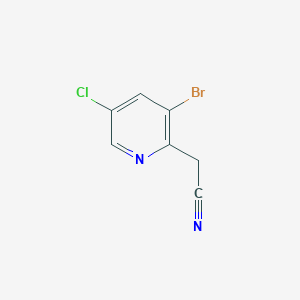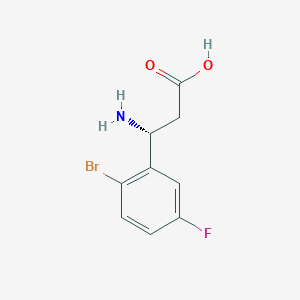
4-Fluoro-6-methoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxynicotinaldehyde typically involves the introduction of fluorine and methoxy groups into the nicotinaldehyde structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The choice of reagents and reaction conditions can vary depending on the desired scale and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 4-Fluoro-6-methoxynicotinic acid.
Reduction: 4-Fluoro-6-methoxynicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-methoxynicotinaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. For example, fluorinated compounds are known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
Comparaison Avec Des Composés Similaires
5-Fluoro-6-methoxynicotinaldehyde: Similar structure but with the fluorine atom at position 5 instead of 4.
6-Fluoro-4-methoxynicotinaldehyde: Similar structure but with the positions of the fluorine and methoxy groups swapped.
Uniqueness: 4-Fluoro-6-methoxynicotinaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its isomers. The specific positioning can influence the compound’s reactivity, binding affinity, and overall stability .
Propriétés
Formule moléculaire |
C7H6FNO2 |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
4-fluoro-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 |
Clé InChI |
WPEFYVQKRFPQCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


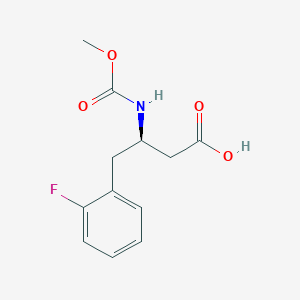
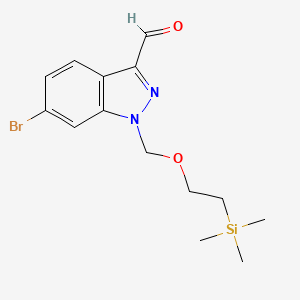
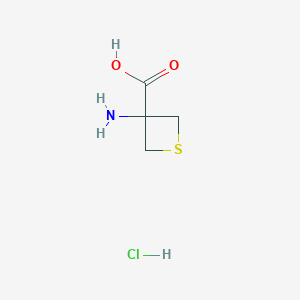
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)
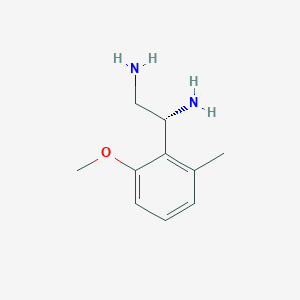

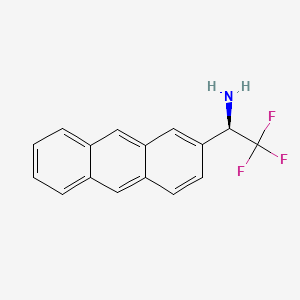
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
